
3-(4,4'-Dichlorobenzhydryloxy)azetidine
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Overview
Description
3-(4,4'-Dichlorobenzhydryloxy)azetidine is a useful research compound. Its molecular formula is C16H15Cl2NO and its molecular weight is 308.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that azetidine derivatives, including 3-(4,4'-Dichlorobenzhydryloxy)azetidine, exhibit significant anticancer activity. For instance, studies have shown that azetidines can be synthesized to target specific cancer cell lines effectively. A notable example includes the synthesis of bicyclic azetidines that demonstrated antimalarial activity, suggesting potential for broader applications in oncology .
Mechanism of Action
The mechanism by which this compound exerts its effects is linked to its ability to interact with biological targets involved in cell proliferation and apoptosis. The compound's structural features allow it to bind effectively to enzymes or receptors that are critical in cancer pathways, thereby inhibiting tumor growth .
Organic Synthesis
Functionalization of Azetidines
The compound serves as a versatile building block in organic synthesis. Recent advancements have highlighted methods for the functionalization of azetidines through various reactions such as C(sp3)–H arylation and alkylation. These reactions enable the creation of more complex azetidine derivatives with potential therapeutic applications .
Synthesis Techniques
The palladium-catalyzed intramolecular amination process is one of the key techniques used for synthesizing functionalized azetidines. This method allows for high functional group tolerance and has been applied successfully to produce compounds like this compound .
Case Studies
Case Study 1: Antimalarial Activity
In a study focusing on antimalarial agents, researchers synthesized bicyclic azetidines incorporating the azetidine framework. The study revealed that these compounds exhibited promising activity against Plasmodium falciparum, with specific derivatives showing EC50 values in the nanomolar range . This highlights the potential of this compound as a lead compound for further development.
Case Study 2: Cancer Treatment
Another significant application involved the exploration of azetidine derivatives in cancer therapy. Compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. Results indicated substantial inhibition of cell viability, suggesting that these compounds could be developed into effective anticancer agents .
Data Table: Summary of Research Findings
Chemical Reactions Analysis
General Reactivity of Azetidines
Azetidines are strained four-membered rings that undergo characteristic reactions such as nucleophilic ring-opening, alkylation, and catalytic functionalization. Key findings from the literature include:
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Nucleophilic Ring-Opening : Azetidines react with electrophiles at the nitrogen or β-carbon positions. For example, La(OTf)₃-catalyzed aminolysis of epoxy amines enables regioselective azetidine formation .
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Radical Cyclization : Copper-catalyzed anti-Baldwin 4-exo-dig radical cyclization of ynamides yields azetidines under visible light .
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Post-Functionalization : Azetidines tolerate diverse functional groups, including acid-sensitive Boc and TBS groups, enabling further derivatization .
Benzhydryloxy Substituents in Heterocycles
The benzhydryloxy group (Ar₂CH-O-) is a bulky, electron-rich substituent that influences reactivity:
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Steric Effects : Bulky substituents like benzhydryloxy can hinder nucleophilic attacks, favoring specific regioselectivity in ring-opening reactions .
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Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4,4'-dichloro) may stabilize intermediates via resonance or inductive effects during acid-catalyzed reactions .
Hypothetical Reactivity of 3-(4,4'-Dichlorobenzhydryloxy)azetidine
Based on structural analogs, potential reactions include:
Table 1: Proposed Reactions and Conditions
Challenges in Functionalization
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Steric Hindrance : The 4,4'-dichlorobenzhydryloxy group may impede access to the azetidine nitrogen, requiring elevated temperatures or Lewis acid catalysts (e.g., La(OTf)₃) .
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Regioselectivity : Competing pathways (e.g., Baldwin vs. anti-Baldwin cyclization) could arise in ring-expansion or cross-coupling reactions .
Computational Insights
DFT studies on similar systems suggest that lanthanum coordination stabilizes transition states during azetidine formation . For this compound, computational modeling could predict preferred sites for electrophilic attacks or strain-driven reactivity.
Antimicrobial Activity Considerations
While not directly studied, azetidines with electron-withdrawing substituents (e.g., Cl) often exhibit enhanced antimicrobial properties . Functionalization at the benzhydryloxy group could modulate bioactivity.
Synthetic Recommendations
Properties
Molecular Formula |
C16H15Cl2NO |
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Molecular Weight |
308.2 g/mol |
IUPAC Name |
3-[bis(4-chlorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C16H15Cl2NO/c17-13-5-1-11(2-6-13)16(20-15-9-19-10-15)12-3-7-14(18)8-4-12/h1-8,15-16,19H,9-10H2 |
InChI Key |
BJWVNHFRLAOBOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.